molecular formula C23H23ClN4O B3013507 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide CAS No. 1118822-62-0

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide

Cat. No. B3013507
M. Wt: 406.91
InChI Key: DCUWTTMYQWNHST-UHFFFAOYSA-N
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Description

The compound "N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide" is a chemical entity that appears to be structurally related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the benzylpiperazine and chloropyridine moieties, are commonly found in molecules with significant biological activities. For instance, benzylpiperazine derivatives are known to interact with various biological targets, and chloropyridine rings are often seen in molecules with antiallergic properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions that yield the desired product in good yields. For example, the synthesis of antipyrine derivatives, which share some structural similarities with the compound , involves the formation of amide bonds and the introduction of halogen substituents . These processes are often guided by spectroscopic methods to ensure the correct structure and purity of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide" is characterized by the presence of aromatic rings and heteroatoms that can engage in various intermolecular interactions. X-ray crystallography can reveal the precise arrangement of atoms within the crystal lattice, and computational methods like DFT calculations can provide insights into the electronic structure and potential reactivity of the molecule .

Chemical Reactions Analysis

Compounds with benzylpiperazine and chloropyridine moieties can participate in a range of chemical reactions. The amide bond is typically stable under physiological conditions, but the presence of a halogen can make the adjacent carbon more reactive towards nucleophilic substitution reactions. Additionally, the aromatic rings can engage in electrophilic substitution reactions depending on the electronic nature of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic rings and heteroatoms can affect the compound's solubility, melting point, and stability. Spectroscopic studies, including IR, UV-Visible, and NMR, can provide detailed information about the functional groups present in the molecule. Thermal analysis, such as TGA, can give insights into the compound's stability under increasing temperatures .

Scientific Research Applications

PARP Inhibitors for Cancer Therapy

Compounds structurally related to N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide have shown significant potential as poly(ADP-ribose) polymerase (PARP) inhibitors, exhibiting exceptional potency in enzyme inhibition and cellular assays. These inhibitors have demonstrated promising oral bioavailability, ability to cross the blood-brain barrier, and efficacy in tumor models, highlighting their potential in cancer therapy (Penning et al., 2010).

Antimicrobial and Anti-inflammatory Agents

Derivatives of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit a range of activities against bacteria and fungi, with some showing specific activity against non-tuberculous mycobacterial strains and Pneumocystis carinii, suggesting their potential as antimicrobial agents (Patel et al., 2011; Laurent et al., 2009).

Neuroinflammation Imaging

In the context of neuroinflammation, related compounds have been developed as PET radiotracers specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. These tracers can noninvasively image reactive microglia and their contribution to neuroinflammation in vivo, providing valuable tools for the development of therapeutics targeting neuroinflammatory processes (Horti et al., 2019).

Anticancer and Anti-5-Lipoxygenase Agents

Research on pyrazolopyrimidine derivatives, structurally related to N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide, has demonstrated their efficacy as anticancer and anti-5-lipoxygenase agents, providing a basis for the development of novel therapeutic compounds with potential applications in cancer treatment and inflammation control (Rahmouni et al., 2016).

properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O/c24-22-16-19(10-11-25-22)23(29)26-20-6-8-21(9-7-20)28-14-12-27(13-15-28)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUWTTMYQWNHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide

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